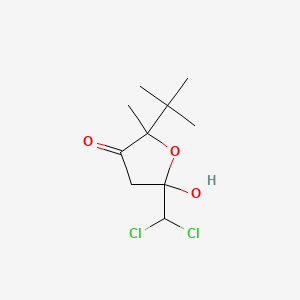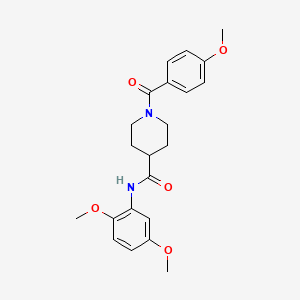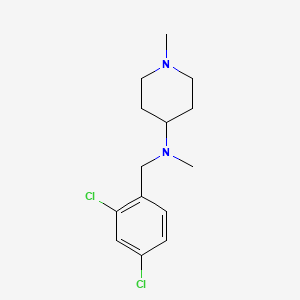
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone is a synthetic compound that has been widely used in scientific research. It is commonly known as MX and has been studied for its potential applications in various fields, including environmental science, pharmacology, and food chemistry. MX is a highly reactive compound that can undergo various chemical reactions, making it a versatile tool for scientific research.
Mécanisme D'action
MX is a potent alkylating agent that can react with various biological molecules, including DNA and proteins. Its mechanism of action involves the formation of covalent bonds with these molecules, leading to their functional impairment or destruction. This makes MX a powerful tool for studying the effects of chemical exposure on living organisms.
Biochemical and Physiological Effects:
MX has been shown to have a range of biochemical and physiological effects on living organisms. Studies have demonstrated that MX can induce DNA damage, oxidative stress, and cell death in various cell types. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MX has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also highly reactive, allowing for precise control over its interactions with biological molecules. However, MX also has some limitations. It is highly toxic and requires careful handling to prevent exposure to researchers. Its reactivity can also make it difficult to control in some experimental settings.
Orientations Futures
There are several future directions for the study of MX. One area of research is the development of new methods for synthesizing MX that are more efficient and environmentally friendly. Another area of research is the exploration of MX's potential applications in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MX's effects on living organisms and to develop strategies for mitigating its toxic effects.
Méthodes De Synthèse
MX can be synthesized through the reaction of 2-methyl-2-butene with chlorine gas in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form MX. The synthesis of MX is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Applications De Recherche Scientifique
MX has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the formation and fate of disinfection byproducts in water treatment processes. MX has also been studied for its potential applications in pharmacology, particularly in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O3/c1-8(2,3)9(4)6(13)5-10(14,15-9)7(11)12/h7,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBOHINSCUDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)

![ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)